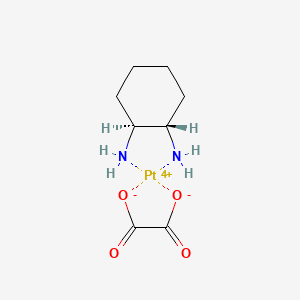
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: is a chemical compound with the molecular formula C10H7ClIN3O . It is a member of the pyrimidine family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chloro group at the 5th position, an iodophenoxy group at the 4th position, and an amine group at the 2nd position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine and 3-iodophenol.
Nucleophilic Substitution: The 3-iodophenol undergoes nucleophilic substitution with 5-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amine group at the 2nd position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group, to form corresponding oxides or reduced amines.
Coupling Reactions: The iodophenoxy group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts (Pd), bases like potassium phosphate (K3PO4)
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized or reduced amines, and biaryl or alkyne derivatives.
科学研究应用
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Agriculture: It is explored for its potential as a fungicide or herbicide, leveraging its ability to disrupt biological pathways in pests.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects in medicinal applications or pesticidal effects in agricultural applications.
相似化合物的比较
5-Chloro-4-(3-iodophenoxy)pyrimidin-2-amine: can be compared with other similar compounds, such as:
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar structure but with a methyl group instead of the iodophenoxy group.
5-Chloro-3-iodo-pyridin-2-ylamine: Similar structure but with a pyridine ring instead of the pyrimidine ring.
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a methoxyphenyl group instead of the iodophenoxy group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C10H7ClIN3O |
|---|---|
分子量 |
347.54 g/mol |
IUPAC 名称 |
5-chloro-4-(3-iodophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7ClIN3O/c11-8-5-14-10(13)15-9(8)16-7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,15) |
InChI 键 |
MOCYITZVCAWPOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)OC2=NC(=NC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


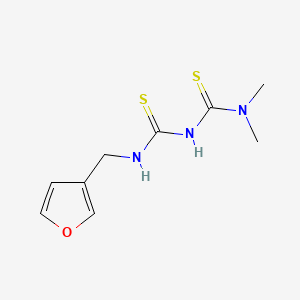

![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
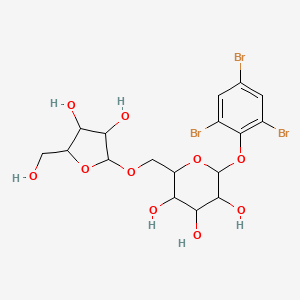
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
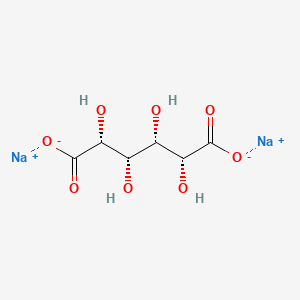
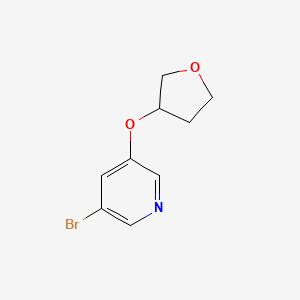

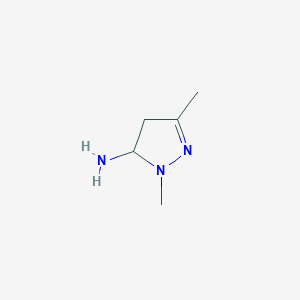
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
